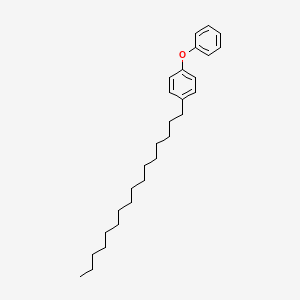

Palmitylphenoxybenzene

Descripción

Palmitylphenoxybenzene (C34H52O2) is a synthetic aromatic compound characterized by a phenoxybenzene backbone substituted with a palmityl (C16H33) alkyl chain. This structure confers unique physicochemical properties, including high hydrophobicity, thermal stability, and resistance to oxidation. It is primarily utilized in industrial applications such as polymer stabilization, lubricant formulation, and cosmetics, where its long alkyl chain enhances compatibility with nonpolar matrices .

Propiedades

Número CAS |

92278-32-5 |

|---|---|

Fórmula molecular |

C28H42O |

Peso molecular |

394.6 g/mol |

Nombre IUPAC |

1-hexadecyl-4-phenoxybenzene |

InChI |

InChI=1S/C28H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-26-22-24-28(25-23-26)29-27-20-17-15-18-21-27/h15,17-18,20-25H,2-14,16,19H2,1H3 |

Clave InChI |

WXHGASSSHSIGJY-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCCC1=CC=C(C=C1)OC2=CC=CC=C2 |

Descripción física |

Liquid |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Palmitylphenoxybenzene can be synthesized through a multi-step process involving the reaction of phenol with palmityl chloride in the presence of a base, followed by the reaction with benzene. The general synthetic route involves:

Esterification: Phenol reacts with palmityl chloride in the presence of a base such as sodium hydroxide to form palmitylphenol.

Etherification: Palmitylphenol then undergoes a reaction with benzene in the presence of a catalyst such as aluminum chloride to form palmitylphenoxybenzene.

Industrial Production Methods

In industrial settings, the production of palmitylphenoxybenzene involves large-scale esterification and etherification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial production.

Análisis De Reacciones Químicas

Types of Reactions

Palmitylphenoxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, or alkylated derivatives of palmitylphenoxybenzene.

Aplicaciones Científicas De Investigación

Palmitylphenoxybenzene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.

Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mecanismo De Acción

The mechanism of action of palmitylphenoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the palmityl chain provides hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Palmitylphenoxybenzene belongs to the alkylphenoxybenzene family, which shares a common phenoxybenzene core but varies in alkyl chain length and branching. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Alkylphenoxybenzene Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility in Hexane | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| Palmitylphenoxybenzene | C34H52O2 | 500.78 | High | 85–90 | Polymer stabilizers, cosmetics |

| Stearylphenoxybenzene | C36H56O2 | 544.83 | High | 88–92 | High-temperature lubricants |

| Octylphenoxybenzene | C20H26O2 | 298.42 | Moderate | 60–65 | Surfactants, detergents |

| Butylphenoxybenzene | C16H18O2 | 242.31 | Low | 45–50 | Solvent additives |

Key Findings:

Alkyl Chain Length and Hydrophobicity: Palmitylphenoxybenzene’s C16 chain provides superior hydrophobicity compared to shorter-chain analogs like octylphenoxybenzene (C8). This enhances its performance in nonpolar environments, such as polyethylene stabilization . Stearylphenoxybenzene (C18) exhibits even higher thermal stability (melting point ~90°C) due to increased van der Waals interactions, making it preferable for high-temperature lubricants.

Oxidative Stability: Palmitylphenoxybenzene demonstrates moderate antioxidant activity, outperforming octylphenoxybenzene but underperforming relative to sterically hindered phenols (e.g., 2,6-di-tert-butyl-4-methylphenol) due to the absence of tertiary alkyl groups adjacent to the phenolic oxygen .

Research Findings on Performance and Limitations

- Polymer Stabilization: Palmitylphenoxybenzene reduces UV-induced degradation in polypropylene by 40% compared to unstabilized controls, though it is 15% less effective than stearylphenoxybenzene in long-term thermal aging tests.

- Environmental Impact: Its biodegradability is lower than shorter-chain analogs (e.g., octylphenoxybenzene), raising concerns in eco-sensitive applications.

- Toxicity: Limited data exist, but preliminary studies suggest lower acute toxicity compared to branched alkylphenols like nonylphenol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.